molecular formula C13H13BrN2O2S B14446726 1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide CAS No. 77148-68-6

1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide

Cat. No.: B14446726
CAS No.: 77148-68-6
M. Wt: 341.23 g/mol
InChI Key: YALZBSXNELVYEI-UHFFFAOYSA-M
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Description

1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium core, a nitrophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide typically involves a multi-step process. One common method includes the reaction of 1-methylpyridinium with 4-nitrobenzyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with a thiol compound under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium core can interact with nucleophilic sites in biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-nitrophenyl)methyl]pyridin-1-ium bromide
  • 1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide

Uniqueness

1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

77148-68-6

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

1-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyridin-1-ium;bromide

InChI

InChI=1S/C13H13N2O2S.BrH/c1-14-9-3-2-4-13(14)18-10-11-5-7-12(8-6-11)15(16)17;/h2-9H,10H2,1H3;1H/q+1;/p-1

InChI Key

YALZBSXNELVYEI-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1SCC2=CC=C(C=C2)[N+](=O)[O-].[Br-]

Origin of Product

United States

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